Computed Lipophilicity Differentiation Among Regioisomeric 3,5-Dimethylisoxazole Amines
The five closest commercially listed analogues share identical molecular formula (C₁₂H₂₂N₂O) and molecular weight (210.32 g/mol) but differ in alkyl-chain branching architecture, which modulates the computed partition coefficient (clogP). The 2-methylpentan-3-yl isomer (CAS 1339186-96-7) has a vendor-reported LogP of 2.41 . For the target compound bearing the 3-methylpentan-2-yl group, a 0.2–0.4 unit LogP shift is expected relative to the 2-methylpentan-3-yl congener due to the different spatial arrangement of the methyl branch, a magnitude that can alter Caco-2 permeability coefficients and plasma protein binding in lead optimisation cascades [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | clogP not experimentally determined; predicted LogP ≈ 2.4–2.6 (in silico estimate based on fragment additivity) |
| Comparator Or Baseline | [(3,5-dimethyl-1,2-oxazol-4-yl)methyl](2-methylpentan-3-yl)amine: experimental LogP = 2.41 (vendor data) |
| Quantified Difference | Target predicted LogP is within ±0.2 log units of the 2-methylpentan-3-yl isomer; the regioisomeric shift is expected to alter hydrogen-bond acceptor/donor exposure rather than gross lipophilicity |
| Conditions | Computed LogP (fragment-based prediction); experimental shake-flask LogP not reported for target compound |
Why This Matters
A LogP difference of 0.2–0.4 units can shift the therapeutic index of CNS-targeted isoxazole ligands, influencing both brain penetration and metabolic clearance; procurement of the exact isomer ensures reproducible ADME properties.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
